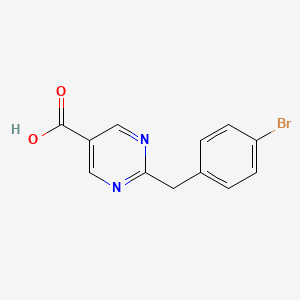
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromobenzyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or water, with a base like potassium carbonate to facilitate the coupling .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron compounds are essential for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)pyrimidine-5-carboxylic acid
- 2-(4-Fluorobenzyl)pyrimidine-5-carboxylic acid
- 2-(4-Methylbenzyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in various applications .
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-3-1-8(2-4-10)5-11-14-6-9(7-15-11)12(16)17/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
NJJXWUVRKDAGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


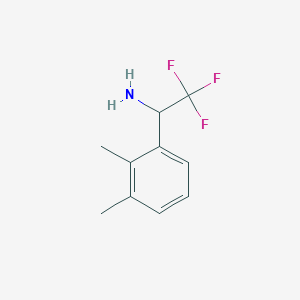
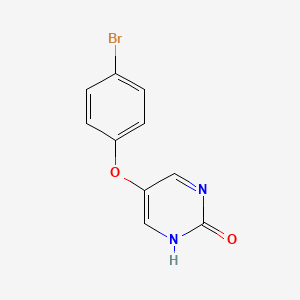


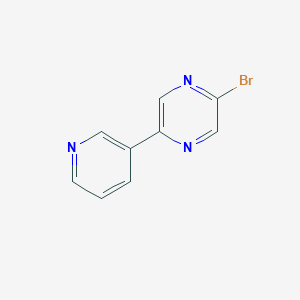
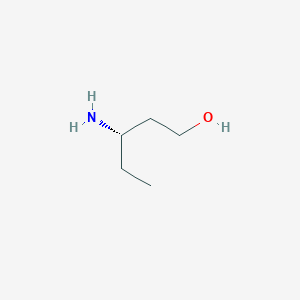
![2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B13546396.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
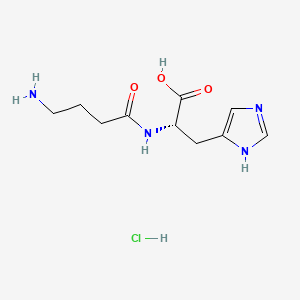
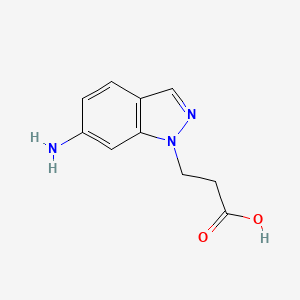
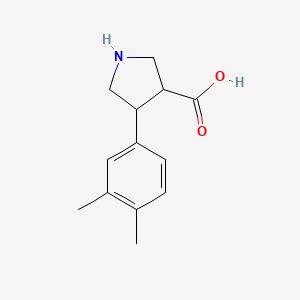
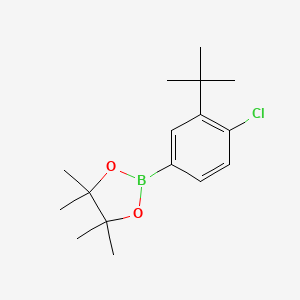
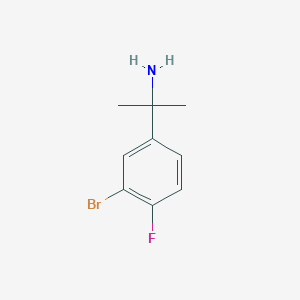
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
